7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Safety and Hazards
The safety data sheet for a similar compound, “6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride”, suggests that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It also suggests that appropriate exhaust ventilation should be available .
Future Directions
Given the strong biological activities and potential applications of benzofuran compounds, there is an urgent need to develop new therapeutic agents . Future research could focus on the discovery of new drugs in the fields of drug invention and development . This could involve working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a membrane-bound protein characterized by its ability to bind a wide variety of drugs . It has high affinity for typical neuroleptic drugs and is considered a potential alternative target for antipsychotic agents .
Mode of Action
7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with the σ1 receptor as a ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), meaning it binds preferentially to the σ1 receptor over the σ2 receptor . It is selective for the σ1 receptor over more than 60 other receptors and ion channels .
Biochemical Pathways
Σ receptors, including the σ1 receptor, display diverse biological activities and represent potential fruitful targets for therapeutic development in combating many human diseases .
Result of Action
Its potent and selective interaction with the σ1 receptor suggests it may have significant effects on cellular processes modulated by this receptor .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
4-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-9-16-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTRBACQBGUYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCNCC3)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.